molecular formula C12H18N4O B11874542 Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone

Cat. No.: B11874542
M. Wt: 234.30 g/mol
InChI Key: XQHGOEGQKGTRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a chemical compound with the molecular formula C₁₂H₁₈N₄O and a molecular weight of 234.3 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring and a pyrazolo[4,3-c]pyridine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone involves several steps. One common method includes the reaction of piperidine with a suitable pyrazolo[4,3-c]pyridine precursor under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrazolo[4,3-c]pyridine rings are replaced by other substituents.

Scientific Research Applications

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone can be compared to other similar compounds, such as:

Biological Activity

Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a complex organic compound with significant biological activity. Its unique structure combines a piperidine moiety and a tetrahydro-pyrazolo[4,3-c]pyridine core, which has been associated with various pharmacological effects.

Structural Characteristics

  • Molecular Formula : C₁₂H₁₈N₄O
  • Molecular Weight : 234.30 g/mol
  • Key Features : The compound features a piperidine ring attached to a pyrazolo[4,3-c]pyridine framework, which is known for its biological activity and potential therapeutic applications.

This compound interacts with specific molecular targets such as enzymes and receptors. This interaction can modulate their functions and influence various biological pathways. Notably, it may inhibit enzymes involved in neurotransmitter synthesis, potentially affecting neurological functions and offering therapeutic avenues for neurological disorders.

Biological Activity

Recent studies have highlighted the following biological activities associated with this compound:

  • Antiproliferative Activity :
    • The compound has shown promising cytotoxic effects against various cancer cell lines. For example:
      • In erythroleukemia (HEL) cell lines, it exhibited an IC₅₀ value of 1.00 ± 0.42 μM.
      • Other derivatives have demonstrated improved selectivity and potency against hematological tumors with selectivity indices exceeding 25-fold compared to normal cell lines .
  • Neuropharmacological Effects :
    • Research indicates potential applications in treating neurological disorders by modulating neurotransmitter systems. This modulation may provide therapeutic benefits in conditions such as depression or anxiety .
  • Antioxidant Activity :
    • Some studies have suggested that derivatives of this compound possess antioxidant properties that could be beneficial in preventing oxidative stress-related damage .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds and their derivatives:

CompoundCell LineIC₅₀ (μM)Notes
4gHEL1.00 ± 0.42Significant cytotoxicity observed
14cMCF70.59 ± 0.00Best cytotoxic activity among derivatives
14eHL601.10 ± 0.14Good cytotoxicity in leukemia models

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone

InChI

InChI=1S/C12H18N4O/c17-12(16-6-2-1-3-7-16)11-9-8-13-5-4-10(9)14-15-11/h13H,1-8H2,(H,14,15)

InChI Key

XQHGOEGQKGTRKV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=NNC3=C2CNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.